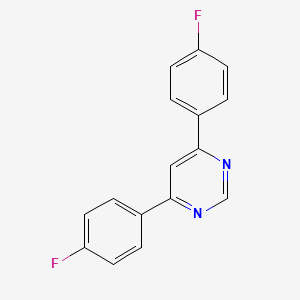

4,6-Bis(4-fluorophenyl)pyrimidine

Description

Overview of Pyrimidine (B1678525) Chemistry in Contemporary Research

Pyrimidine, a heterocyclic aromatic organic compound, is a cornerstone of contemporary chemical and biological research. vedantu.comfiveable.memicrobenotes.comstudysmarter.co.uk As a fundamental building block of nucleic acids—specifically the bases cytosine, thymine, and uracil—it plays an indispensable role in the structure and function of DNA and RNA, governing the storage and transmission of genetic information. vedantu.comfiveable.me The pyrimidine framework, a six-membered ring with two nitrogen atoms at positions 1 and 3, is not only vital for life's genetic code but also serves as a versatile scaffold in medicinal chemistry. microbenotes.comnumberanalytics.comgsconlinepress.com

The inherent biological significance and synthetic accessibility of the pyrimidine ring have led to its incorporation into a vast array of therapeutic agents. nih.gov Researchers have successfully developed pyrimidine derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, anti-inflammatory, and antihypertensive properties. gsconlinepress.comnih.gov Its ability to form the basis for diverse molecular structures makes it a privileged scaffold in the design and synthesis of novel drugs and biologically active molecules. numberanalytics.comgsconlinepress.com

Significance of Fluorinated Pyrimidine Derivatives in Chemical Science

The introduction of fluorine atoms into organic molecules, particularly into bioactive scaffolds like pyrimidine, is a powerful strategy in modern drug discovery. acpjournals.orgnih.gov The substitution of hydrogen with fluorine can profoundly alter a compound's physicochemical properties. acpjournals.org Fluorine's high electronegativity and small size can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, increase bioavailability, and improve binding affinity to target proteins. nih.gov

The field of fluorinated pyrimidines has yielded some of the most important contributions to chemotherapy. acpjournals.orgaacrjournals.org A landmark example is 5-Fluorouracil (5-FU), an antimetabolite used extensively in the treatment of various cancers for decades. acpjournals.orgnih.govnih.govmdpi.com The success of 5-FU and its prodrugs has spurred extensive research into other fluorinated pyrimidine analogues, aiming to refine their therapeutic index, overcome drug resistance, and expand their applications. nih.govnih.gov These efforts have led to a new generation of oral fluoropyrimidines designed for improved absorption and targeted activation. nih.gov The unique electronic properties imparted by fluorine substituents continue to make this class of compounds a fertile ground for developing more precise and effective therapeutic agents. nih.gov

Scope and Research Objectives Pertaining to 4,6-Bis(4-fluorophenyl)pyrimidine

This compound is a specific fluorinated derivative that has attracted scientific interest for its distinct structural and electronic characteristics. Research on this compound is primarily focused on elucidating its potential in several key areas:

Medicinal Chemistry: A primary objective is to explore its viability as a therapeutic agent. This includes investigation into its potential antiviral effects, particularly as an inhibitor of viral enzymes like RNA-dependent RNA polymerase (RdRp). Its anti-inflammatory properties are also a subject of study.

Biological Studies: The compound serves as a tool for investigating fundamental biological processes. Its defined structure makes it suitable for studying protein-protein interactions and enzyme inhibition mechanisms.

Materials Science: The unique arrangement of its fluorophenyl and pyrimidine rings suggests potential applications in the development of novel organic materials with specific electronic or optical properties.

The overarching goal is to leverage the unique combination of the pyrimidine core and fluorine substituents to develop new functional molecules for therapeutic and technological applications.

Structure

3D Structure

Properties

IUPAC Name |

4,6-bis(4-fluorophenyl)pyrimidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10F2N2/c17-13-5-1-11(2-6-13)15-9-16(20-10-19-15)12-3-7-14(18)8-4-12/h1-10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHXSHRCALYKRKU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NC=N2)C3=CC=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10F2N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70477649 | |

| Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

268.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

168915-00-2 | |

| Record name | Pyrimidine, 4,6-bis(4-fluorophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70477649 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Spectroscopic and Structural Characterization of 4,6 Bis 4 Fluorophenyl Pyrimidine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Elucidation

NMR spectroscopy is a powerful analytical method for determining the structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, it is possible to map the connectivity and chemical environment of each atom within the 4,6-Bis(4-fluorophenyl)pyrimidine framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In this compound, the protons are located on the pyrimidine (B1678525) ring and the two fluorophenyl substituents.

The ¹H NMR spectrum is expected to show distinct signals for the pyrimidine and phenyl protons. The proton at position 5 of the pyrimidine ring (H-5) and the proton at position 2 (H-2) would typically appear as singlets in the aromatic region. The four protons on each of the two equivalent 4-fluorophenyl rings are chemically non-equivalent (H-2'/H-6' and H-3'/H-5') and would present as a pair of doublets or complex multiplets due to coupling with each other and with the fluorine atom.

In a closely related compound, 2-Chloro-4,6-bis(4-fluorophenyl)pyrimidine, the proton at the H-5 position of the pyrimidine ring appears as a singlet at δ 7.95 ppm. mdpi.com The aromatic protons of the fluorophenyl groups are observed as multiplets in the range of δ 7.21–7.28 ppm and δ 8.15–8.22 ppm. mdpi.comnih.gov For this compound, the removal of the electron-withdrawing chloro group and the presence of a proton at C-2 would alter these shifts slightly, but the general pattern remains informative. Aromatic proton resonances for such structures are typically found between δ 7.3 and 8.5 ppm.

Interactive Table: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Pyrimidine H-2 | ~9.2 | Singlet |

| Pyrimidine H-5 | ~7.9 | Singlet |

| Fluorophenyl H-2', H-6' | ~8.2-8.4 | Doublet of doublets |

| Fluorophenyl H-3', H-5' | ~7.2-7.4 | Doublet of doublets |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy identifies all unique carbon atoms in a molecule. The spectrum for this compound would feature signals corresponding to the carbons of the central pyrimidine ring and the two 4-fluorophenyl rings.

The pyrimidine carbons (C-2, C-4, C-5, C-6) are expected to resonate at distinct chemical shifts. The carbons C-4 and C-6, being bonded to both a nitrogen atom and a phenyl group, would be significantly deshielded. The C-2 carbon, situated between two nitrogen atoms, would also appear far downfield. The C-5 carbon would be the most shielded of the pyrimidine carbons.

The carbons of the fluorophenyl rings will show characteristic splitting patterns due to coupling with the fluorine atom (¹JCF, ²JCF, ³JCF, etc.). The carbon directly bonded to fluorine (C-4') will exhibit a large coupling constant, appearing as a doublet. The other phenyl carbons will show smaller C-F couplings.

Interactive Table: Predicted ¹³C NMR Resonances for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Expected C-F Coupling |

| Pyrimidine C-2 | ~158-160 | None |

| Pyrimidine C-4, C-6 | ~164-166 | None |

| Pyrimidine C-5 | ~110-112 | None |

| Fluorophenyl C-1' | ~133-135 | Small (³JCF) |

| Fluorophenyl C-2', C-6' | ~129-131 | Small (²JCF) |

| Fluorophenyl C-3', C-5' | ~115-117 | Small (³JCF) |

| Fluorophenyl C-4' | ~163-165 | Large (¹JCF) |

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) for Fluorine Environment Analysis

Fluorine-19 NMR (¹⁹F NMR) is a highly sensitive technique used specifically to analyze fluorine atoms. Given the symmetry of this compound, the two fluorine atoms are chemically equivalent. Therefore, the ¹⁹F NMR spectrum is expected to show a single signal. Studies on this compound and its use in polymerization reactions confirm its characterization by ¹⁹F NMR. acs.orgacs.org The chemical shift for fluorophenyl groups in similar pyrimidine structures is typically observed in the region around δ -110 ppm.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, provides information on the functional groups and bonding arrangements within a molecule by measuring the vibrations of molecular bonds.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by absorption bands corresponding to the vibrations of its constituent parts. Key expected vibrations include:

Aromatic C-H stretching: These vibrations typically appear above 3000 cm⁻¹.

Pyrimidine and Phenyl Ring Stretching: The C=C and C=N stretching vibrations of the pyrimidine and phenyl rings are expected in the 1400-1650 cm⁻¹ region.

C-F Stretching: A strong, characteristic absorption band for the C-F bond is anticipated in the 1200-1250 cm⁻¹ region.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations appear as strong bands in the 650-900 cm⁻¹ region, which can be indicative of the substitution pattern on the aromatic rings.

The synthesis of various 4,6-diaryl substituted pyrimidines has been confirmed using IR spectroscopy to identify these characteristic functional groups. researchgate.net

Interactive Table: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

| C-H Stretch | Aromatic C-H | 3100 - 3000 |

| C=N Stretch | Pyrimidine Ring | 1650 - 1550 |

| C=C Stretch | Aromatic Rings | 1600 - 1450 |

| C-F Stretch | Aryl-Fluoride | 1250 - 1200 |

| C-H Bend (out-of-plane) | Aromatic C-H | 900 - 650 |

Raman Spectroscopy

Raman spectroscopy provides information complementary to FT-IR. While FT-IR measures absorption based on changes in dipole moment, Raman measures scattering based on changes in polarizability. For a molecule like this compound, the symmetric vibrations of the aromatic rings and the pyrimidine core are often strong and well-defined in the Raman spectrum. The symmetric stretching of the C-C bonds within the phenyl rings would be particularly prominent. While specific experimental data for this compound is not widely published, the technique remains a valuable tool for confirming the molecular structure and identifying vibrational modes that are weak or absent in the FT-IR spectrum.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a critical analytical technique for confirming the molecular identity of synthesized compounds by providing precise molecular weight and valuable information on the compound's structure through its fragmentation pattern. For this compound (C₁₆H₁₀F₂N₂), the calculated molecular weight is approximately 268.27 g/mol . Electron ionization mass spectrometry (EI-MS) would be expected to show a prominent molecular ion peak (M⁺˙) at m/z 268.

While specific, detailed fragmentation studies for this compound are not extensively published, the fragmentation pathways can be predicted based on the known behavior of pyrimidine and fluorinated aromatic compounds under mass spectrometric conditions. sapub.orgmdpi.com The fragmentation process typically begins with the loss of stable molecules or radicals from the molecular ion.

Key expected fragmentation patterns include:

Loss of a Fluorine Atom: A fragment corresponding to the loss of a fluorine atom ([M-F]⁺) may be observed at m/z 249.

Cleavage of the Phenyl-Pyrimidine Bond: The bond between a fluorophenyl ring and the pyrimidine core can cleave, leading to the formation of a fluorophenyl cation ([C₆H₄F]⁺) at m/z 95.

Fragmentation of the Pyrimidine Ring: Following initial losses, the pyrimidine ring itself can undergo characteristic cleavage. Studies on similar pyrimidine derivatives show that the ring can break apart through the loss of small molecules like HCN or N₂. sapub.org

Formation of a Biphenyl Cation: A rearrangement followed by the loss of the pyrimidine moiety could potentially lead to a fluorobiphenyl cation radical.

A summary of predicted key fragments for this compound is presented below.

| Predicted Fragment Ion | Formula | m/z (Mass/Charge Ratio) | Proposed Origin |

|---|---|---|---|

| [M]⁺˙ (Molecular Ion) | [C₁₆H₁₀F₂N₂]⁺˙ | 268 | Parent Molecule |

| [M-H]⁺ | [C₁₆H₉F₂N₂]⁺ | 267 | Loss of a hydrogen atom |

| [M-F]⁺ | [C₁₆H₁₀FN₂]⁺ | 249 | Loss of a fluorine atom |

| [C₁₀H₆FN₂]⁺ | [C₁₀H₆FN₂]⁺ | 189 | Loss of a fluorophenyl radical |

| [C₆H₄F]⁺ | [C₆H₄F]⁺ | 95 | Fluorophenyl cation |

X-ray Crystallography for Solid-State Structure Determination

While a complete crystallographic dataset for this compound itself is not available in the reviewed literature, detailed structural analysis has been performed on the closely related compound, 2-[3,5-Bis(4-fluorophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4,6-bis(4-fluorophenyl)pyrimidine. nih.gov The data from this derivative provides significant insight into the expected solid-state conformation of the this compound moiety.

The study reveals that the pyrimidine ring is nearly coplanar with its two adjacent fluorophenyl rings. nih.gov The dihedral angles between the mean plane of the pyrimidine ring and the planes of the two fluoro-substituted benzene (B151609) rings are small, measured at 9.23(6)° and 2.16(5)°. nih.gov This near-planar conformation facilitates extensive electronic conjugation across the molecule. The crystallographic parameters for this related derivative are summarized in the table below.

| Parameter | Value |

|---|---|

| Empirical Formula | C₃₁H₂₀F₄N₄ |

| Crystal System | Triclinic |

| Space Group | P-1 |

| Unit Cell Dimensions | a = 10.1020(1) Å |

| b = 10.1106(1) Å | |

| c = 12.3886(1) Å | |

| Unit Cell Angles | α = 104.719(1)° |

| β = 98.275(1)° | |

| γ = 102.167(1)° | |

| Volume | 1169.94(2) ų |

| Dihedral Angle (Pyrimidine - Phenyl 1) | 9.23(6)° |

| Dihedral Angle (Pyrimidine - Phenyl 2) | 2.16(5)° |

The crystal packing of diarylpyrimidine derivatives is stabilized by a network of non-covalent interactions. In the crystal structure of the aforementioned pyrazole (B372694) derivative, several key interactions involving the this compound fragment are observed, which are crucial for the supramolecular assembly. nih.gov

C-H···F Hydrogen Bonds: These weak hydrogen bonds are prevalent, linking molecules into ribbons. The hydrogen atoms on the aromatic rings interact with the electronegative fluorine atoms of neighboring molecules.

π-π Stacking: The near-planar structure allows for significant π-π stacking interactions between the aromatic rings of adjacent molecules. In the derivative, these interactions are observed with centroid-centroid distances of 3.7428(7) Å and 3.7630(6) Å. nih.gov These distances are typical for stabilizing π-π stacking in aromatic systems.

C-H···π Interactions: The packing is further stabilized by C-H···π interactions, where hydrogen atoms from one molecule are directed towards the electron-rich π-system of an aromatic ring on an adjacent molecule. nih.gov

These interactions collectively dictate the molecular packing, influencing the material's physical properties.

| Interaction Type | Description / Distance |

|---|---|

| π-π Stacking | Centroid-Centroid Distance: 3.7428(7) Å |

| π-π Stacking | Centroid-Centroid Distance: 3.7630(6) Å |

| C-H···F | Forms molecular ribbons along [01-1] |

| C-H···π | Present between phenyl and pyrazole rings |

Electronic Absorption and Photoluminescence Spectroscopy

Electronic absorption (UV-Vis) and photoluminescence spectroscopy are used to probe the electronic transitions within a molecule. The spectroscopic properties of diarylpyrimidines are dominated by the extensive π-conjugated system formed by the pyrimidine core and the two phenyl rings. researchgate.net

The UV-Vis absorption spectrum of this compound is expected to exhibit strong absorption bands in the ultraviolet region, arising from π-π* electronic transitions. Studies on structurally similar pyrimidines show several main absorption maxima. researchgate.net For instance, related 4,6-bis(styryl)pyrimidines display multiple intense absorption bands between 250 nm and 450 nm, corresponding to transitions within the conjugated framework. The presence of the fluorophenyl groups is expected to modulate the precise energies of these transitions.

Many diarylpyrimidine derivatives are known to be fluorescent, emitting light upon excitation with UV radiation. researchgate.netnih.gov The emission results from the radiative decay from the lowest singlet excited state (S₁) back to the ground state (S₀). The fluorescence spectrum would typically appear as a mirror image of the lowest energy absorption band. The fluorescence quantum yield, a measure of the efficiency of the emission process, is sensitive to the molecular structure and environment. For example, studies on pyrimidine photoadducts show that the quantum yield is highly dependent on the nature of the base substituents. nih.gov While specific absorption and emission maxima for this compound are not reported in the surveyed literature, its conjugated diarylpyrimidine structure strongly suggests it would possess interesting photophysical properties.

Computational Chemistry and Theoretical Investigations of 4,6 Bis 4 Fluorophenyl Pyrimidine

Quantum Chemical Calculations: Density Functional Theory (DFT) Applications

Quantum chemical calculations are a cornerstone in modern chemical research, offering a powerful tool to predict and interpret the behavior of molecules. For 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, Density Functional Theory (DFT) has been widely applied, particularly using the B3LYP functional with a 6-311++G(d,p) basis set, to investigate its properties in the gas phase and in the presence of solvents like water and carbon tetrachloride (CCl4). physchemres.orgresearchgate.net

Geometry Optimization and Conformational Analysis in Gas Phase and Solvents

Geometry optimization is a computational process to find the lowest energy arrangement of atoms in a molecule, corresponding to its most stable structure. researchgate.net For 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the structure was optimized using the DFT/B3LYP/6-311++G(d,p) method. researchgate.net This process involves calculating the wave function and energy at a starting geometry and iteratively searching for a new geometry with lower energy until a minimum is found. researchgate.net

The optimized structure consists of a dihydropyrimidine (B8664642) ring and two 4-fluorophenyl rings. researchgate.net The calculations were performed in the gas phase as well as in water and CCl4 to understand the effect of the solvent environment on the molecular conformation. physchemres.orgresearchgate.net Studies show that while minor variations occur, the fundamental geometry of the molecule is maintained across these different phases. physchemres.org

Table 1: Selected Optimized Geometrical Parameters for 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one Data synthesized from typical DFT outputs for similar structures; specific values for this exact molecule are found within comprehensive research papers.

| Parameter | Bond Length (Å) / Bond Angle (°) |

|---|---|

| Bond Lengths | |

| C=O | ~1.23 |

| C-N (pyrimidine ring) | ~1.38 - 1.46 |

| C-C (pyrimidine ring) | ~1.53 |

| C-F | ~1.35 |

| Bond Angles | |

| N-C-N | ~116° |

| C-N-C | ~124° |

Electronic Structure and Reactivity Descriptors

The electronic properties of a molecule are crucial for understanding its reactivity, stability, and potential applications. physchemres.orgresearchgate.net DFT calculations provide several descriptors that characterize the electronic structure. mdpi.com

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com The HOMO acts as an electron donor, while the LUMO is an electron acceptor. wikipedia.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical indicator of molecular stability and reactivity. physchemres.orglibretexts.org A smaller energy gap suggests higher reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. mdpi.commdpi.com

For 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the HOMO-LUMO energies were calculated in the gas phase and in solvents. physchemres.org The analysis shows that the presence of solvents does not significantly alter the energy gap. physchemres.org

Table 2: Calculated FMO Energies and HOMO-LUMO Energy Gap (ΔE) Data derived from studies on 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. physchemres.org

| Phase | EHOMO (eV) | ELUMO (eV) | ΔE (eV) |

|---|---|---|---|

| Gas Phase | -6.819 | -1.543 | 5.276 |

| Water | -6.827 | -1.619 | 5.208 |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution on a molecule and predicting its sites for electrophilic and nucleophilic attack. physchemres.orgnih.gov The MEP map uses a color scale to represent different potential values on the molecule's surface. researchgate.net Typically, red indicates regions of high electron density (most negative potential), which are susceptible to electrophilic attack, while blue represents electron-deficient regions (most positive potential), which are favorable for nucleophilic attack. researchgate.netresearchgate.net Green and yellow areas represent intermediate potentials. researchgate.net

In the MEP map of 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, the most negative regions are located around the oxygen atom of the carbonyl group and the nitrogen atoms of the pyrimidine (B1678525) ring, identifying them as sites for electrophilic interaction. physchemres.orgresearchgate.net The positive potential is mainly found around the N-H and C-H groups, indicating these as potential sites for nucleophilic interaction. physchemres.org

Based on the HOMO and LUMO energies, several global chemical reactivity descriptors can be calculated to quantify the molecule's stability and reactivity. researchgate.netresearchgate.net These include chemical hardness (η), chemical softness (S), electronegativity (χ), chemical potential (μ), and the electrophilicity index (ω). physchemres.org

Chemical Hardness (η) and Softness (S) : Hardness is a measure of resistance to change in electron distribution. Molecules with a large HOMO-LUMO gap are considered hard, while those with a small gap are soft. mdpi.com Softness is the reciprocal of hardness.

Electronegativity (χ) : Measures the power of a molecule to attract electrons.

Chemical Potential (μ) : Related to the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω) : Measures the energy lowering due to maximal electron flow between a donor and an acceptor. mdpi.com

Calculations show that there are no significant changes in these reactivity descriptors when moving from the gas phase to solvent environments. physchemres.org

Table 3: Global Chemical Reactivity Descriptors for 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one Data derived from studies on 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. physchemres.org

| Parameter | Gas Phase | Water | CCl4 |

|---|---|---|---|

| Ionization Potential (I) | 6.819 | 6.827 | 6.831 |

| Electron Affinity (A) | 1.543 | 1.619 | 1.603 |

| Electronegativity (χ) | 4.181 | 4.223 | 4.217 |

| Chemical Hardness (η) | 2.638 | 2.604 | 2.614 |

| Chemical Softness (S) | 0.379 | 0.384 | 0.382 |

| Chemical Potential (μ) | -4.181 | -4.223 | -4.217 |

Vibrational Frequency Calculations and Comparative Analysis with Experimental Spectra

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, provides a fingerprint of a molecule based on its vibrational modes. nih.gov DFT calculations can predict these vibrational frequencies, which can then be compared with experimental data to confirm the molecular structure and assign spectral bands to specific vibrations. physchemres.orgresearchgate.net

For 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one, theoretical vibrational frequencies were calculated using the B3LYP/6-311++G(d,p) method and compared with the experimental FT-IR spectrum. physchemres.orgresearchgate.net A good correlation is generally observed between the calculated and experimental frequencies, which validates the accuracy of the computational model. physchemres.org The study also examined the influence of solvents, noting that the polar solvent water caused a significant decrease in the carbonyl (C=O) stretching frequency, while other frequencies showed only slight shifts in water and CCl4 compared to the gas phase. physchemres.orgphyschemres.org

Table 4: Comparison of Key Experimental and Calculated Vibrational Frequencies (cm-1) Data derived from studies on 4,6-Bis(4-fluorophenyl)-5,6-dihydropyrimidin-2(1H)-one. researchgate.net

| Assignment | Experimental FT-IR | Calculated (Gas Phase) |

|---|---|---|

| N-H stretching | 3337 | 3502 |

| Aromatic C-H stretching | 3074 | 3088 |

| C=O stretching | 1678 | 1718 |

| C=N stretching | 1589 | 1605 |

| Aromatic C=C stretching | 1523 | 1512 |

Natural Bond Orbital (NBO) Analysis for Charge Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a powerful computational method used to study the distribution of electron density in molecules and the interactions between different parts of a molecule. youtube.comgrafiati.com It provides a chemically intuitive picture of bonding and allows for the quantitative analysis of charge delocalization and hyperconjugative interactions. youtube.com For 4,6-Bis(4-fluorophenyl)pyrimidine, an NBO analysis would reveal key details about its electronic structure.

The analysis involves the transformation of the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of core electrons, lone pairs, and chemical bonds. This allows for the examination of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals. The stabilization energy (E(2)) associated with these interactions is a measure of the strength of hyperconjugation. acs.org

In the case of this compound, significant hyperconjugative interactions would be expected between the π-orbitals of the phenyl rings and the pyrimidine ring, as well as between the lone pairs of the nitrogen atoms in the pyrimidine ring and the antibonding orbitals of adjacent bonds. The fluorine substituents would also influence the electron distribution through their inductive and resonance effects. The NBO analysis can quantify these effects, providing insights into the molecule's stability and reactivity. youtube.com

Table 1: Illustrative NBO Analysis Data for a Representative Donor-Acceptor Interaction

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | E(j)-E(i) (a.u.) | F(i,j) (a.u.) |

| LP (1) N1 | π* (C2-N3) | Value | Value | Value |

| π (C4-C5) | π* (C6-C1') | Value | Value | Value |

| π (C1'-C6') | π* (C4-N3) | Value | Value | Value |

| Note: This table is illustrative. The values would be obtained from a quantum chemical calculation. |

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Analysis

Time-Dependent Density Functional Theory (TD-DFT) is a widely used quantum chemical method for calculating the electronic absorption spectra of molecules. rsc.orgscirp.org It provides information about the energies of electronic transitions from the ground state to various excited states, as well as the oscillator strengths of these transitions, which determine the intensity of absorption peaks. scirp.orgyoutube.com

For this compound, a TD-DFT calculation would predict its UV-Vis absorption spectrum. The analysis of the results would identify the key electronic transitions, such as π-π* and n-π* transitions, and the molecular orbitals involved in these excitations. researchgate.net The presence of the two fluorophenyl groups attached to the pyrimidine core is expected to give rise to complex electronic spectra. nih.gov

The choice of the functional and basis set in TD-DFT calculations is crucial for obtaining accurate results. scirp.orgcore.ac.uk For molecules with potential charge-transfer character in their excited states, long-range corrected functionals are often employed. nih.gov The solvent environment can also significantly influence the electronic spectra, and its effects can be modeled using methods like the Polarizable Continuum Model (PCM). core.ac.uk A TD-DFT study of this compound would provide a detailed understanding of its photophysical properties.

Table 2: Illustrative TD-DFT Output for Electronic Transitions

| Excited State | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution (MOs) |

| S1 | Value | Value | Value | HOMO -> LUMO |

| S2 | Value | Value | Value | HOMO-1 -> LUMO |

| S3 | Value | Value | Value | HOMO -> LUMO+1 |

| Note: This table is illustrative. The values would be obtained from a TD-DFT calculation. |

Molecular Modeling and Dynamics Simulations

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. nih.govnih.gov This method is instrumental in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level. nih.govnih.gov For this compound, molecular docking studies can elucidate its potential as an inhibitor for various biological targets.

Given the prevalence of the pyrimidine scaffold in kinase inhibitors, this compound could be docked into the ATP-binding site of various kinases. frontiersin.orgnih.govnih.gov For example, studies on similar pyrimidine derivatives have shown inhibitory activity against Cyclin-Dependent Kinases (CDKs) and Microtubule Affinity-Regulating Kinase 4 (MARK4), which is implicated in Alzheimer's disease. nih.govfrontiersin.orgijcea.org Docking studies would reveal the binding affinity, typically expressed as a docking score or binding energy, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, with the amino acid residues in the active site. nih.govfrontiersin.org

The presence of two fluorophenyl groups allows for potential π-π stacking and halogen bonding interactions, which can contribute to the binding affinity. The nitrogen atoms in the pyrimidine ring can act as hydrogen bond acceptors. nih.gov

Table 3: Illustrative Molecular Docking Results

| Target Protein | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues |

| Cyclin-Dependent Kinase 2 | 1HCK | Value | LYS33, GLU12, THR14 |

| MARK4 | 5ES1 | Value | ALA138, GLU142, TYR137 |

| hACE2-S protein complex | 6VW1 | Value | PHE40, ARG393, TRP349 |

| Note: This table is illustrative. The values and residues would be determined from specific docking calculations. |

Molecular Dynamics (MD) Simulations for Complex Stability and Dynamics

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of a ligand-protein complex over time. nih.govnih.govnih.gov Following molecular docking, MD simulations are often performed to assess the stability of the predicted binding pose and to understand the conformational changes that may occur upon ligand binding. nih.govrsc.org

For a complex of this compound with a target protein, an MD simulation would involve placing the docked complex in a simulated physiological environment (water, ions) and calculating the trajectories of all atoms over a period of nanoseconds to microseconds. nih.govaps.orgyoutube.com The stability of the complex is often evaluated by monitoring the root-mean-square deviation (RMSD) of the protein backbone and the ligand from their initial positions. nih.gov A stable RMSD suggests that the ligand remains bound in the active site in a consistent manner.

MD simulations can also reveal the flexibility of different parts of the protein and the ligand, and how they adapt to each other. rsc.org This information is crucial for validating the docking results and for gaining a more realistic understanding of the ligand-protein interactions. nih.gov

Table 4: Illustrative MD Simulation Stability Metrics

| System | Simulation Time (ns) | Average Protein Backbone RMSD (Å) | Average Ligand RMSD (Å) |

| Protein-Ligand Complex | Value | Value | Value |

| Apo Protein | Value | Value | N/A |

| Note: This table is illustrative. The values would be obtained from an MD simulation study. |

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Studies

Development of Predictive Models for Functional Properties

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are aimed at developing mathematical models that correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties. nih.govmdpi.comijpbs.net These models can then be used to predict the activity or properties of new, untested compounds. nih.govmdpi.com

For a class of compounds including this compound, a QSAR study would involve compiling a dataset of structurally related molecules with their experimentally measured biological activities (e.g., IC50 values). irb.hr Various molecular descriptors, which are numerical representations of the chemical structure (e.g., electronic, steric, and hydrophobic properties), are then calculated for each molecule. Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a model that relates the descriptors to the activity. nih.gov

A robust QSAR model for pyrimidine derivatives could be used to predict the functional properties of this compound and to guide the design of new analogs with improved activity. ijpbs.netirb.hr

Table 5: Illustrative QSAR Model Parameters

| Model Type | R² | Q² | Descriptors |

| 3D-QSAR | Value | Value | Steric Fields, Electrostatic Fields |

| MLR-QSAR | Value | Value | LogP, Molar Refractivity, Dipole Moment |

| Note: This table is illustrative. R² (correlation coefficient) and Q² (cross-validated correlation coefficient) are measures of the model's predictive power. The specific descriptors would depend on the study. |

Ligand-Based and Structure-Based Computational Design Approaches

The exploration of this compound and its analogs in drug discovery has been significantly propelled by computational chemistry. Both ligand-based and structure-based design methodologies have been instrumental in elucidating the structural requirements for biological activity and in designing novel, more potent derivatives.

Ligand-Based Design Approaches

Ligand-based methods are utilized when the three-dimensional structure of the biological target is unknown or when researchers aim to build upon the knowledge of existing active molecules. Quantitative Structure-Activity Relationship (QSAR) studies are a cornerstone of this approach for the 4,6-diarylpyrimidine scaffold.

QSAR models seek to establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. For 4,6-diarylpyrimidine derivatives, these studies have been crucial in identifying key physicochemical and steric properties that govern their potency. For instance, a QSAR study on a series of 2-amino-4,6-diarylpyrimidine derivatives as α-glucosidase and α-amylase inhibitors revealed a strong correlation between the structures and their inhibitory activities, with a reported correlation coefficient (R²) of 0.9999. tandfonline.com Another QSAR analysis on 4-amino-2,6-diarylpyrimidine-5-carbonitriles with anti-inflammatory activity indicated that the activity is related to the molecular dipole moment and the atomic charges of the carbon atoms linking the aryl rings to the pyrimidine core. scielo.br Specifically, compounds with lower partition coefficients (logP), lower dipole moments, and particular charge distributions were predicted to be more active. scielo.br

Pharmacophore modeling, another ligand-based technique, has been applied to diarylpyrimidine derivatives to identify the essential spatial arrangement of chemical features required for biological activity. nih.gov These models, which typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, serve as templates for virtual screening to identify new compounds with the desired activity from large chemical databases.

Structure-Based Design Approaches

When the crystal structure of the target protein is available, structure-based design methods like molecular docking become invaluable. These techniques predict the preferred orientation and binding affinity of a ligand within the active site of a protein. For the 4,6-diarylpyrimidine class, molecular docking has been extensively used to understand their mechanism of action and to guide the design of new inhibitors for various targets.

Docking studies have shown that the aryl rings at the C4 and C6 positions of the pyrimidine core are critical for activity, often engaging in π–π stacking interactions with aromatic residues in the binding pocket of target enzymes. nih.gov For example, in the context of developing dual epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) inhibitors, docking studies revealed that the 4,6-diarylpyrimidine scaffold fits into the ATP-binding site, forming key hydrogen bonds. frontiersin.org Similarly, docking of 2-amino-4,6-diarylpyrimidines into the active site of ABL1 kinase, a target for chronic myeloid leukemia, showed stable hydrogen bonds and π–π interactions with crucial residues. rsc.org

The insights from molecular docking are crucial for understanding the Structure-Activity Relationship (SAR). For example, in a series of 2-amino-4,6-diarylpyrimidine-5-carbonitriles designed as A1 adenosine (B11128) receptor (A1AR) antagonists, docking studies helped to interpret the SAR trends and the role of different substituents on the aryl rings in conferring selectivity. nih.gov These studies often lead to the design of new analogs with improved potency and selectivity. For instance, based on docking results, novel diarylpyrimidine analogues with potentially higher anti-HIV-1 activity have been designed. nih.gov

The combination of these computational approaches provides a powerful platform for the rational design of novel therapeutic agents based on the this compound scaffold.

| Computational Method | Application to Diarylpyrimidines | Key Findings | References |

| QSAR | Anti-inflammatory activity of 4-amino-2,6-diarylpyrimidine-5-carbonitriles | Activity correlates with low dipole moment and specific atomic charges. | scielo.br |

| QSAR | α-glucosidase and α-amylase inhibition by 2-amino-4,6-diarylpyrimidines | Strong correlation (R² = 0.9999) between structure and inhibitory activity. | tandfonline.com |

| Molecular Docking | Inhibition of EGFR and VEGFR-2 by 4,6-diaryl-pyrimidines | The scaffold binds to the ATP-binding site, forming crucial hydrogen bonds. | frontiersin.org |

| Molecular Docking | Inhibition of ABL1 kinase by 2-amino-4,6-diarylpyrimidines | Identification of key hydrogen bonds and π–π stacking interactions in the active site. | rsc.org |

| Molecular Docking | A1 Adenosine Receptor antagonism by 2-amino-4,6-diarylpyrimidine-5-carbonitriles | Elucidation of SAR for receptor affinity and selectivity. | nih.gov |

| Pharmacophore Modeling | Design of anti-HIV-1 diarylpyrimidine analogues | Identification of essential chemical features for activity. | nih.gov |

Structure Activity and Structure Function Relationship Studies of 4,6 Bis 4 Fluorophenyl Pyrimidine and Its Derivatives

Impact of Fluorine Substituents on Molecular Interactions

The presence of fluorine atoms on the phenyl rings of 4,6-Bis(4-fluorophenyl)pyrimidine derivatives is a critical determinant of their molecular behavior and biological activity. Fluorine, owing to its high electronegativity and low propensity for hydrogen bond formation, uniquely influences the electronic and conformational properties of these molecules. mdpi.com

Studies on fluorinated pyrimidines have shown that fluorine substitution can significantly perturb nucleic acid structure and dynamics. nih.gov In the context of this compound derivatives, the fluorine substituents can engage in non-covalent interactions that are crucial for binding to biological targets. These interactions include C-H···F hydrogen bonds and C-F···π interactions, which contribute to the stability of the ligand-protein complex. For instance, crystallographic studies of a disulfanediyl)bis[4,6-(4-fluorophenyl)pyrimidine] derivative revealed the presence of such C-H···F and C-F···π interactions, which help stabilize the crystal structure.

Furthermore, molecular dynamics simulations of a pyrimidine (B1678525) derivative targeting the fibroblast growth factor receptor 3 (FGFR3) suggested that a fluorine atom can interact with the main chain NH moiety of an aspartate residue via a hydrogen bond, enhancing inhibitory activity. nih.gov This highlights the ability of fluorine to act as a weak hydrogen bond acceptor, a role that can be pivotal in defining the binding orientation and affinity of the molecule within an active site. The strategic placement of fluorine atoms can, therefore, be leveraged to fine-tune the interaction profile of these compounds, enhancing their potency and selectivity.

Identification of Key Structural Motifs for Biological Recognition

Several key structural motifs have been identified as essential for biological recognition. For example, in the context of corticotropin-releasing factor(1) (CRF(1)) receptor antagonists, a successful antagonist can be conceptualized as having three key units: a hydrophobic area, a proton-accepting central area, and an aromatic down-area. The pyrimidine ring often serves as the central proton-accepting unit.

In the case of DNA repair, the pyrimidine structure itself is a primary recognition motif. The nucleotide excision repair (NER) complex, initiated by Rad4/XPC, recognizes pyrimidine-pyrimidone (6-4) photoproducts (6-4PPs), which are a form of DNA damage. A crystal structure of the Rad4-Rad23 complex bound to a 6-4PP-containing DNA shows that the protein flips out the entire damaged nucleotide pair, demonstrating a specific recognition mechanism for the distorted pyrimidine-based lesion.

Positional and Electronic Effects on Targeted Molecular Activities

The specific positioning of functional groups on the pyrimidine and phenyl rings, along with their electron-donating or electron-withdrawing nature, dictates the targeted molecular activities of these compounds. These effects are particularly evident in enzyme inhibition studies.

Enzyme Inhibition Mechanism Investigations

The this compound scaffold has been successfully utilized to develop inhibitors for a variety of enzymes.

Cyclooxygenase-2 (COX-2): Pyrimidine derivatives have shown significant potential as selective COX-2 inhibitors, which is crucial for developing anti-inflammatory and anticancer therapies with reduced side effects compared to non-selective NSAIDs. nih.gov Studies have demonstrated that certain pyrimidine derivatives exhibit high selectivity for COX-2 over its isoenzyme, COX-1. nih.govmdpi.com The presence of electron-withdrawing groups on the pyrimidine scaffold appears to favor COX-2 inhibition. nih.gov For example, pyrimidine-5-carbonitrile derivatives have been identified as potent and selective COX-2 inhibitors. nih.gov

Microtubule Affinity-Regulating Kinase 4 (MARK4): This kinase is a promising therapeutic target for Alzheimer's disease. A series of 4,6-disubstituted pyrimidine derivatives were synthesized and evaluated as MARK4 inhibitors. nih.govfrontiersin.org An ATPase inhibition assay revealed that these compounds inhibit MARK4 with IC50 values in the micromolar range, marking them as a strong starting point for the development of new anti-Alzheimer's drugs. nih.govfrontiersin.org

Urease: Bis-pyrimidine derivatives have been identified as a novel class of urease inhibitors. tandfonline.com Urease is an important target in the treatment of infections caused by ureolytic bacteria, such as Helicobacter pylori. In one study, a bis-pyrimidine derivative emerged as a potent noncompetitive inhibitor of urease. tandfonline.com Structure-activity relationship (SAR) studies on 4,6-dihydroxypyrimidine (B14393) diones also demonstrated their urease inhibitory potential, with several compounds showing mixed-type or non-competitive inhibition. nih.gov

Influenza Polymerase PA-PB1: The interaction between the PA and PB1 subunits of the influenza virus RNA-dependent RNA polymerase is a critical target for antiviral drug development. nih.gov Pyrimidine derivatives have been explored as inhibitors of this protein-protein interaction. One study identified a derivative with a pyrimidine core, a phenyl group at C4, and a 4-chlorophenyl group at C6 as a significant inhibitor of the PA-PB1 interaction, demonstrating the potential of this scaffold in developing new anti-influenza agents.

Insights into Binding Modes and Interaction Profiles

Molecular modeling and structural biology studies have provided detailed insights into how these pyrimidine derivatives interact with their biological targets.

For COX-2 inhibitors, docking studies have shown that the pyrimidine ring can engage in van der Waals forces and π-σ interactions within the active site. mdpi.com The substituents on the phenyl rings are crucial for forming specific interactions, such as hydrogen bonds and amide-π stacking, which contribute to binding affinity and selectivity. mdpi.com

In the case of MARK4 inhibitors, molecular docking and dynamics simulations have been instrumental in understanding their binding modes. nih.govfrontiersin.org These studies show that the ligands can stabilize the target protein structure upon binding. The docking results often correlate well with the in-vitro inhibitory activity, helping to identify the most promising candidates. nih.govfrontiersin.org

For urease inhibitors, docking studies on bis-pyrimidine derivatives have elucidated their interactions with the enzyme's active site. tandfonline.com Similarly, for 4,6-dihydroxypyrimidine diones, a good correlation between experimental IC50 values and docking scores has been observed, validating the predicted binding modes. nih.gov

The recognition of pyrimidine-based DNA damage by the Rad4/XPC complex provides a fascinating example of a highly specific interaction profile. Molecular dynamics simulations have detailed how the repair protein initially engages the DNA, leading to the unstacking and flipping out of the damaged nucleotides. This process is highly dependent on the structure of the lesion, explaining the differential repair rates for different types of pyrimidine dimers.

Understanding Molecular Basis of Reactivity and Selectivity in Biological Systems

The selectivity of this compound derivatives for their targets is a key aspect of their therapeutic potential. This selectivity arises from subtle differences in the active sites of related enzymes and the ability of the pyrimidine scaffold to be tailored for specific interactions.

The selective inhibition of COX-2 over COX-1 by pyrimidine derivatives is a classic example. The active site of COX-2 possesses an additional side pocket and a different amino acid (Val523 in COX-2 vs. Ile523 in COX-1) compared to COX-1. mdpi.com Selective inhibitors are designed to exploit these differences, allowing them to bind preferentially to COX-2 and thereby reduce the gastrointestinal side effects associated with non-selective COX inhibitors.

Similarly, achieving selectivity in kinase inhibitors is a major goal in drug discovery. The development of pyrimidine derivatives as selective FGFR3 inhibitors demonstrates how modifications to the scaffold can enhance both potency and selectivity. nih.gov The introduction of fluorine atoms, for instance, can lead to specific interactions that favor binding to the target kinase over other structurally similar kinases. nih.gov

The ability of the NER machinery to distinguish between different types of UV-induced pyrimidine dimers further underscores the molecular basis of selectivity. The (6-4) photoproduct, which introduces a more significant distortion in the DNA helix, is recognized and repaired more efficiently than the cyclobutane (B1203170) pyrimidine dimer (CPD). This is because the initial binding of the Rad4 protein induces structural changes that are more readily accommodated by the 6-4PP lesion, leading to its efficient extrusion from the DNA duplex.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of pyrimidine (B1678525) derivatives has traditionally involved methods that are effective but may not align with modern principles of green chemistry. researchgate.net The future of synthesizing compounds such as 4,6-Bis(4-fluorophenyl)pyrimidine will likely focus on the development of novel and sustainable methodologies.

Key areas of development include:

Catalyst Innovation: Research is ongoing to find more efficient and environmentally benign catalysts. This includes the use of nano-catalysts like ZrO2 nanoparticles and recyclable catalysts such as β-cyclodextrin, which can facilitate reactions in aqueous media, reducing the need for hazardous organic solvents. researchgate.netmdpi.com

Alternative Energy Sources: Microwave and ultrasound irradiation are being explored as alternative energy sources to drive chemical reactions. researchgate.net These methods can significantly shorten reaction times, increase yields, and often lead to cleaner reaction profiles with fewer byproducts. researchgate.netresearchgate.net

Novel Precursors: Scientists are exploring innovative starting materials for pyrimidine synthesis. For instance, methods are being developed to synthesize pyrimidines from dinitrogen and carbon, which could provide a more fundamental and sustainable route to these important heterocycles. nih.gov

Table 1: Emerging Sustainable Synthetic Methods for Pyrimidines

| Methodology | Key Advantages | Relevant Research Findings |

|---|---|---|

| Nano-Catalysis | High efficiency, recyclability, environmentally friendly. | ZrO2 nanoparticles used as a heterogeneous catalyst for high-yield synthesis with short reaction times. researchgate.net |

| Microwave-Assisted Synthesis | Reduced reaction times, increased yields, cleaner reactions. | Microwave irradiation successfully employed for the synthesis of various pyrimidine derivatives. researchgate.netresearchgate.net |

| Ultrasound Irradiation | Shorter reaction times, increased efficiency. | Used in Cu(I)-catalyzed azide-alkyne cycloaddition to produce symmetric bis-heterocycles efficiently. researchgate.net |

| Multi-Component Reactions | Atom economy, reduced waste, streamlined synthesis. | One-pot, three-component reactions using green catalysts like nano ZnO have been developed. researchgate.net |

Integration of Artificial Intelligence and Machine Learning in Chemical Design

Key applications of AI and ML in this field include:

Predictive Modeling: AI algorithms can be trained on vast datasets of chemical structures and their biological activities to predict the properties of new compounds. nih.govyoutube.com This allows for the rapid screening of virtual libraries of pyrimidine derivatives to identify candidates with desired characteristics, such as high binding affinity to a specific target or favorable pharmacokinetic profiles. nih.gov

De Novo Drug Design: Generative AI models can design entirely new molecules with optimized properties. nih.gov These models can learn the underlying rules of chemical space and generate novel pyrimidine scaffolds with enhanced potency and selectivity for a particular biological target. nih.gov

Synthesis Prediction: AI tools can assist chemists in designing efficient synthetic routes for target molecules. digitellinc.com By analyzing known reactions and experimental procedures, these programs can suggest optimal reaction conditions and predict potential challenges, saving time and resources in the lab. digitellinc.com

Druggability Assessment: Machine learning models can predict the "druggability" of a biological target, helping researchers to prioritize their efforts on targets that are most likely to be modulated by a small molecule like a pyrimidine derivative. nih.gov

Table 2: AI and Machine Learning in Pyrimidine-Based Drug Discovery

| Application | Description | Potential Impact |

|---|---|---|

| Virtual Screening | Rapidly screening large libraries of virtual compounds to identify potential hits. nih.gov | Reduces the time and cost of initial drug discovery stages. nih.gov |

| Quantitative Structure-Activity Relationship (QSAR) | Developing models that correlate the chemical structure of a compound with its biological activity. youtube.com | Guides the optimization of lead compounds to improve their efficacy and safety. nih.gov |

| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity of a compound. researchgate.net | Helps to identify and eliminate compounds with poor pharmacokinetic profiles early in the development process. nih.gov |

| De Novo Design | Generating novel molecular structures with desired properties. nih.gov | Expands the chemical space of potential drug candidates beyond existing scaffolds. researchgate.net |

Exploration of Undiscovered Molecular Targets and Mechanistic Pathways

The versatility of the pyrimidine scaffold suggests that its biological activities are not limited to currently known targets. nih.gov Future research will undoubtedly focus on identifying novel molecular targets and elucidating the mechanistic pathways through which pyrimidine derivatives exert their effects. acs.org

Promising areas for exploration include:

Multi-Targeting Ligands: Designing single pyrimidine-based molecules that can interact with multiple biological targets is a growing area of interest. nih.gov This approach could lead to more effective treatments for complex diseases like cancer, where multiple pathways are often dysregulated. nih.gov

Novel Enzyme Inhibition: While pyrimidines are known to inhibit various kinases, there is potential to discover new enzyme targets. nih.gov For example, research has explored pyrimidine derivatives as inhibitors of enzymes like topoisomerase II, which is crucial for DNA replication in cancer cells and parasites. nih.gov

Modulation of Protein-Protein Interactions: Disrupting protein-protein interactions is a challenging but promising therapeutic strategy. The rigid scaffold of this compound could serve as a starting point for designing molecules that can interfere with these critical cellular processes.

RNA Targeting: RNA is increasingly recognized as a viable drug target. wikipedia.org The structural similarity of pyrimidine to the nucleobases found in RNA suggests that pyrimidine derivatives could be designed to bind to specific RNA structures and modulate their function. wikipedia.org

Advancements in Functional Material Design Utilizing Pyrimidine Scaffolds

Beyond their applications in medicine, pyrimidine-based structures are also promising building blocks for advanced functional materials. researchgate.net The unique electronic and structural properties of the pyrimidine ring can be harnessed to create materials with novel optical, electronic, and self-assembly characteristics.

Future research in this area may focus on:

Organic Light-Emitting Diodes (OLEDs): The π-conjugated system of pyrimidine derivatives makes them suitable for use as emitter or host materials in OLEDs. The introduction of fluorophenyl groups in this compound could further enhance the photophysical properties of such materials.

Organic Photovoltaics (OPVs): Pyrimidine-based molecules can be designed to act as electron-acceptor or electron-donor materials in organic solar cells. Their tunable electronic properties allow for the optimization of energy levels to improve device efficiency.

Molecular Scaffolds for Supramolecular Chemistry: The defined geometry and hydrogen bonding capabilities of the pyrimidine ring make it an excellent scaffold for building complex supramolecular architectures. These structures can have applications in areas such as molecular sensing, catalysis, and drug delivery.

Smart Materials: The pyrimidine scaffold can be incorporated into "smart" materials that respond to external stimuli such as light, pH, or temperature. researchgate.net These materials could have applications in areas like controlled release systems and responsive coatings.

Q & A

Q. What are the common synthetic routes for 4,6-bis(4-fluorophenyl)pyrimidine, and how are critical reaction conditions optimized?

The synthesis of this compound often involves cross-coupling reactions, such as Suzuki-Miyaura coupling, to construct the biaryl framework. For instance, dihalopyrimidines can undergo Suzuki coupling with 4-fluorophenylboronic acid derivatives to introduce fluorophenyl groups . Thiourea-mediated cyclization of chalcone derivatives (e.g., 4,4′-difluorochalcone) is another route, though dimerization side products may form under specific conditions . Critical reaction parameters include:

- Temperature control : Elevated temperatures (80–120°C) enhance coupling efficiency but may promote side reactions.

- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) improve solubility of intermediates.

- Catalyst systems : Palladium catalysts (e.g., Pd(PPh₃)₄) with ligand additives optimize yield .

Q. Which characterization techniques are essential for confirming the structure and purity of this compound?

Key techniques include:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR confirms substituent positions and aromatic proton environments .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

- X-ray crystallography : Resolves molecular conformation and crystallographic packing (e.g., planar vs. non-planar pyrimidine rings in derivatives) .

- Infrared (IR) spectroscopy : Identifies functional groups (e.g., C-F stretches at 1200–1100 cm⁻¹) .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in molecular conformation studies of this compound derivatives?

Crystallographic analysis reveals conformational heterogeneity, such as planar vs. twisted pyrimidine rings within the same molecule. For example, dihedral angles between pyrimidine and fluorophenyl groups can vary significantly (4.00° vs. 26.60°), impacting π-π stacking interactions . Tools like SHELXL refine structural models , while ORTEP-III visualizes torsion angles and non-covalent interactions (e.g., C–S–S–C torsion angles in dimeric derivatives) . Discrepancies between computational predictions and experimental data can be resolved by comparing multiple crystal structures to identify dominant conformers.

Q. What methodologies are employed to analyze hydrogen bonding and π-π interactions in crystalline derivatives of this compound?

- Graph-set analysis : Classifies hydrogen-bonding patterns (e.g., Etter’s notation for donor-acceptor networks) .

- Crystallographic software : SHELX refines intermolecular distances, while Mercury or CrystalExplorer visualizes π-π stacking (centroid distances of 3.8–3.9 Å in fluorophenyl groups) .

- Energy frameworks : Quantify interaction energies (e.g., Coulombic vs. dispersion contributions) to explain packing motifs .

Q. How can unexpected dimerization products during synthesis be analyzed and characterized?

Unexpected dimerization, such as disulfide-linked derivatives, can arise from thiourea-mediated reactions . Characterization strategies include:

- Single-crystal X-ray diffraction : Confirms dimer connectivity (e.g., C–S–S–C torsion angles) .

- HPLC-MS : Detects molecular ion peaks and isotopic patterns for dimers.

- Thermogravimetric analysis (TGA) : Assesses thermal stability, which often increases in dimeric forms due to enhanced packing .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.